2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Syed et al. synthesized a compound with a similar structure and evaluated it for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a pyrazole ring is notable, which is a five-membered heterocyclic moiety .科学的研究の応用
Antileishmanial Activity
Pyrazole-bearing compounds like the one you’ve mentioned have been recognized for their antileishmanial properties . These compounds have been synthesized and evaluated for their efficacy against Leishmania species, which are the causative agents of leishmaniasis. The in vitro studies have shown that certain derivatives exhibit significant activity against Leishmania aethiopica , with some compounds being more active than standard drugs like miltefosine and amphotericin B .
Antimalarial Potential
In addition to antileishmanial activity, these compounds have also been tested for their antimalarial effects . The in vivo studies conducted on mice infected with Plasmodium berghei revealed that specific derivatives could suppress the malaria parasite effectively, with some showing up to 90.4% suppression . This indicates a strong potential for the development of new antimalarial agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their targets. The compound can be used in molecular docking simulations to predict its binding affinity and orientation within a target protein’s active site. This is particularly useful in rational drug design, where optimizing the interaction with biological targets is essential .
Synthesis of Derivatives
The core structure of this compound provides a versatile framework for the synthesis of various derivatives. These derivatives can be designed to enhance certain pharmacological properties or reduce toxicity. The synthesis process often involves techniques like elemental microanalysis, FTIR, and NMR .
Pharmacophore Development
Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound , with its pyrazole moiety, serves as a potential pharmacophore for developing safe and effective antileishmanial and antimalarial agents .
Drug Resistance Studies
Drug resistance is a significant challenge in treating diseases like malaria and leishmaniasis. Research into compounds such as the one you’ve described can provide insights into overcoming resistance mechanisms. By modifying the compound’s structure, it may be possible to circumvent resistance and maintain therapeutic efficacy .
Comparative Efficacy Analysis
Comparing the efficacy of new compounds to existing drugs is a vital part of pharmaceutical research. Studies involving the compound can help determine its relative effectiveness and potential as a superior treatment option .
Safety and Toxicity Profiling
Before any new compound can be considered for clinical use, its safety profile must be thoroughly assessed. Research into the toxicity of this compound and its derivatives is essential to ensure that they are safe for human use .
特性
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-10(2)6-7-23-14-15(20-17(23)25-12(4)8-11(3)21-25)22(5)18(28)24(16(14)27)9-13(19)26/h8,10H,6-7,9H2,1-5H3,(H2,19,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRFZGGXXCLWIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。